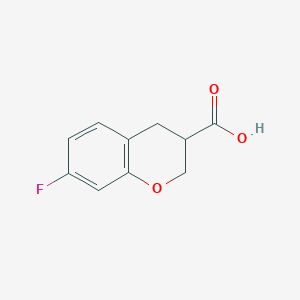

7-Fluorochroman-3-carboxylic acid

CAS No.: 1410797-04-4

Cat. No.: VC2974063

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1410797-04-4 |

|---|---|

| Molecular Formula | C10H9FO3 |

| Molecular Weight | 196.17 g/mol |

| IUPAC Name | 7-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H9FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) |

| Standard InChI Key | ZWDJJPHDKFWADW-UHFFFAOYSA-N |

| SMILES | C1C(COC2=C1C=CC(=C2)F)C(=O)O |

| Canonical SMILES | C1C(COC2=C1C=CC(=C2)F)C(=O)O |

Introduction

7-Fluorochroman-3-carboxylic acid is a derivative of chroman, a bicyclic organic compound, with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound is of interest in various fields, including medicinal chemistry and analytical chemistry, due to its unique chemical and biological properties.

Synthesis Methods

The synthesis of 7-Fluorochroman-3-carboxylic acid can be achieved through various methods, including the oxidation of 7-fluorochroman-3-carboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Industrial production typically involves large-scale oxidation reactions optimized for high yield and purity.

Chemical Reactions

7-Fluorochroman-3-carboxylic acid undergoes several chemical reactions:

-

Oxidation: The compound can be further oxidized using agents like KMnO4 or CrO3.

-

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like sodium methoxide (NaOCH3).

Biological Activity

While specific biological activity data for 7-Fluorochroman-3-carboxylic acid is limited, derivatives of chroman-3-carboxylic acids have shown significant antibacterial and antioxidant properties. These compounds can disrupt bacterial cell membranes and scavenge free radicals, making them potential candidates for developing new antibacterial agents.

Analytical Chemistry Applications

In analytical chemistry, fluorinated chroman derivatives are useful for fluorescence detection due to their fluorescence characteristics. They can be utilized to monitor the kinetics of reactions involving hydroxyl radicals, providing insights into reaction mechanisms and rates.

Comparison with Similar Compounds

| Compound | Halogen Atom | Position of Halogen Atom | Carboxylic Acid Position |

|---|---|---|---|

| 7-Chlorochroman-3-carboxylic acid | Chlorine | 7th position | 3rd position |

| 7-Fluorochroman-3-carboxylic acid | Fluorine | 7th position | 3rd position |

| 7-Iodochroman-3-carboxylic acid | Iodine | 7th position | 3rd position |

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume